molecular formula C28H36N2O B3057438 2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one CAS No. 80601-02-1

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one

Cat. No.: B3057438
CAS No.: 80601-02-1
M. Wt: 416.6 g/mol
InChI Key: LIFWPLOFXPGAJJ-UHFFFAOYSA-N
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Description

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one , also known as Michler’s ethyl ketone , is a chemical compound with the molecular formula C₂₁H₂₈N₂O . It belongs to the class of aromatic ketones and is characterized by its distinctive structure, which contains two diethylamino groups attached to a central cyclohexanone ring . The compound is widely used in various applications, including dye synthesis, photochemistry, and as a sensitizer in photography.


Synthesis Analysis

The synthesis of this compound involves the condensation reaction between 4-diethylaminobenzaldehyde and cyclohexanone . The reaction proceeds under acidic conditions, leading to the formation of the target compound . Researchers have explored different synthetic routes and optimized reaction conditions to achieve high yields.


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone core with two diethylamino substituents attached to adjacent carbon atoms. The compound exhibits a planar arrangement due to the conjugation between the carbonyl group and the aromatic rings . The presence of the diethylamino groups imparts electron-donating properties, affecting its reactivity and optical properties.


Chemical Reactions Analysis

    Photochemical Reactions : this compound is known for its photochromic behavior. Upon exposure to UV light, it undergoes reversible transformations, leading to changes in color and fluorescence. These properties make it valuable in photochemical applications . Redox Reactions : The compound participates in redox reactions due to the presence of the electron-rich diethylamino groups. These reactions can lead to the formation of radical intermediates, which may be exploited in organic synthesis .

Physical and Chemical Properties Analysis

  • Melting Point : The compound has a melting point in the range of 120-125°C .
  • Solubility : It is soluble in organic solvents such as acetone , ethanol , and chloroform .
  • Color : this compound appears as a yellow crystalline solid .

Mechanism of Action

The exact mechanism of action for 2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one varies depending on its application. In dye synthesis, it acts as a precursor for the formation of colored dyes. In photography, it sensitizes silver halide crystals, enhancing their sensitivity to light exposure .

Properties

IUPAC Name

2,6-bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O/c1-5-29(6-2)26-16-12-22(13-17-26)20-24-10-9-11-25(28(24)31)21-23-14-18-27(19-15-23)30(7-3)8-4/h12-21H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWPLOFXPGAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(CC)CC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391998
Record name Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80601-02-1
Record name Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 25 ml of anhydrous ethanol were dissolved 17.7 g of p-diethylaminobenzaldehyde and 4.9 g of cyclohexanone, and 10 ml of 10% ethanolic solution of sodium ethoxide was added dropwise to the resulting solution, and the resulting mixture was subjected to reaction under reflux for 12 hours. The reaction mixture thus obtained was cooled, and the crystals thus precipitated were collected by filtration and recrystallized from toluene, to obtain 12.8 g of 2,6-bis(4'-diethylaminobenzal)cyclohexanone (m.p. 167° C.).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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